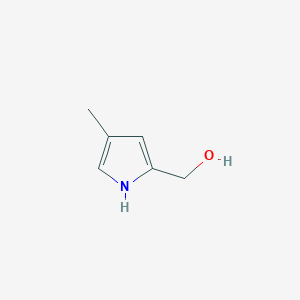

![molecular formula C13H18N2O3S B1328613 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-42-2](/img/structure/B1328613.png)

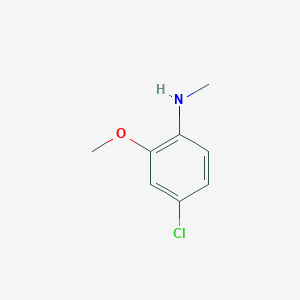

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

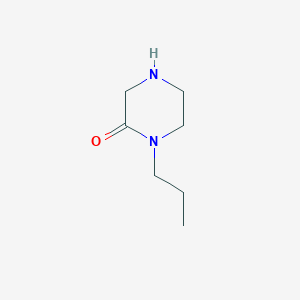

1-(4-(Methylsulfonyl)phenyl)piperidine-4-carboxamide, also known as (1-Me-PPCA), is a novel compound with a variety of potential applications in the fields of scientific research and lab experiments. It is a cyclic amide derivative of piperidine with a methylsulfonylphenyl substituent at the 1-position. 1-Me-PPCA is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to providing insight into the biochemical and physiological effects of certain drugs.

Applications De Recherche Scientifique

Enzyme Inhibition

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide derivatives have been explored for their enzyme inhibitory activities. For instance, certain derivatives have shown potential as inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids and the regulation of blood pressure. These compounds have been found to exhibit high potency and selectivity, providing a basis for the development of therapeutic agents for cardiovascular diseases (Thalji et al., 2013).

Anti-Angiogenic Properties

Research has also uncovered the anti-angiogenic properties of certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds have demonstrated the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, highlighting their potential as anticancer agents (Kambappa et al., 2017).

CCR5 Antagonism

In the context of HIV research, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists, offering a novel approach to inhibiting HIV-1 entry into cells. These compounds have demonstrated high binding affinity to the CCR5 receptor and potent inhibition of HIV-1 replication, making them promising candidates for the treatment of HIV/AIDS (Imamura et al., 2006).

Cholinesterase Inhibition

Another area of interest is the development of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's, and compounds exhibiting inhibitory activity against these enzymes could serve as potential therapeutic agents (Khalid et al., 2014).

Propriétés

IUPAC Name |

1-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-4-2-11(3-5-12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDGULGVCJSXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)